6-Bromo-3-hydroxy-3-methylindolin-2-one
CAS No.: 1190314-65-8
Cat. No.: VC2559434
Molecular Formula: C9H8BrNO2
Molecular Weight: 242.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1190314-65-8 |
|---|---|
| Molecular Formula | C9H8BrNO2 |
| Molecular Weight | 242.07 g/mol |
| IUPAC Name | 6-bromo-3-hydroxy-3-methyl-1H-indol-2-one |
| Standard InChI | InChI=1S/C9H8BrNO2/c1-9(13)6-3-2-5(10)4-7(6)11-8(9)12/h2-4,13H,1H3,(H,11,12) |
| Standard InChI Key | IGRQAUGYEAXYJY-UHFFFAOYSA-N |
| SMILES | CC1(C2=C(C=C(C=C2)Br)NC1=O)O |
| Canonical SMILES | CC1(C2=C(C=C(C=C2)Br)NC1=O)O |
Introduction
Chemical Structure and Identification
6-Bromo-3-hydroxy-3-methylindolin-2-one features a bicyclic structure composed of a fused indole and ketone system. This substituted indolinone contains a bromine atom at the 6-position and both a hydroxyl group and methyl group at the 3-position .
Chemical Identifiers and Properties
The compound can be precisely identified through various chemical identifiers as outlined in the table below:
| Property | Value |
|---|---|
| IUPAC Name | 6-bromo-3-hydroxy-3-methyl-1H-indol-2-one |
| CAS Registry Number | 1190314-65-8 |
| Molecular Formula | C₉H₈BrNO₂ |
| Molecular Weight | 242.07 g/mol |
| InChI | InChI=1S/C9H8BrNO2/c1-9(13)6-3-2-5(10)4-7(6)11-8(9)12/h2-4,13H,1H3,(H,11,12) |
| SMILES | CC1(C2=C(C=C(C=C2)Br)NC1=O)O |
Table 1: Chemical identifiers and fundamental properties of 6-Bromo-3-hydroxy-3-methylindolin-2-one
Structural Characteristics
The compound possesses several key structural features that influence its chemical behavior:
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A benzene ring fused to a five-membered lactam ring
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A bromine substituent at the 6-position of the benzene ring
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A tertiary alcohol at the 3-position, with the hydroxyl group and methyl substituent
The presence of these functional groups creates potential sites for hydrogen bonding and other intermolecular interactions, which may be relevant to its biological activity and physicochemical properties.
Physical and Chemical Properties
The physical and chemical properties of 6-Bromo-3-hydroxy-3-methylindolin-2-one are determined by its structural components and functional groups.
Physical Properties
Based on its structure and molecular weight, the compound is expected to be a crystalline solid at room temperature. The hydroxyl group contributes to potential hydrogen bonding capabilities, while the bromine atom adds lipophilicity and affects the electron distribution within the molecule .
Chemical Reactivity
The chemical reactivity of 6-Bromo-3-hydroxy-3-methylindolin-2-one is primarily governed by its functional groups:
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The tertiary alcohol at the 3-position can participate in dehydration reactions or serve as a nucleophile
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The amide group exhibits limited reactivity but can undergo hydrolysis under harsh conditions
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The bromine substituent can participate in metal-catalyzed coupling reactions
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The indolinone core can be modified through various chemical transformations
These reactive sites make the compound potentially valuable as an intermediate in the synthesis of more complex molecules with pharmaceutical applications.
Analytical Techniques for Characterization
Characterization of 6-Bromo-3-hydroxy-3-methylindolin-2-one typically involves several analytical techniques that provide information about its structure, purity, and properties.
Spectroscopic Methods
The primary spectroscopic methods used for characterization include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Mass Spectrometry
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Provides molecular weight confirmation
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Fragmentation patterns can help verify structural features
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High-resolution mass spectrometry can determine exact mass and molecular formula
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Infrared Spectroscopy
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Identifies functional groups such as hydroxyl, amide, and aromatic rings
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Provides information about hydrogen bonding interactions
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Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of 6-Bromo-3-hydroxy-3-methylindolin-2-one:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
Current Research and Future Directions
Research on 6-Bromo-3-hydroxy-3-methylindolin-2-one and related indolinone derivatives continues to evolve, with several promising directions for future investigation.
Synthetic Optimization
Current research may focus on developing improved synthetic routes to 6-Bromo-3-hydroxy-3-methylindolin-2-one with:
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Higher yields
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Shorter reaction sequences
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Stereoselective approaches
Medicinal Chemistry Applications
The compound's potential in drug discovery may be explored through:
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Structure-activity relationship studies
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Target identification
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Pharmacokinetic profiling
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Molecular modeling and docking studies
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